molecular formula C8H11ClO2S B13334867 Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride

Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride

Cat. No.: B13334867
M. Wt: 206.69 g/mol
InChI Key: KUSWQPZZNDPPPW-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride (CAS 1824186-67-5) is a high-value chemical reagent characterized by its molecular formula of C8H11ClO2S and a molecular weight of 206.69 g/mol . This compound integrates a reactive sulfonyl chloride functional group with a rigid, three-dimensional bicyclic scaffold. The strained and sterically defined structure of the bicyclo[2.2.2]oct-5-ene system makes this reagent a valuable synthon in sophisticated organic synthesis, particularly for introducing sulfonyl groups into target molecules under sterically demanding conditions. Its primary research applications leverage its reactivity as a key sulfonylation and sulfonation agent. It is extensively used in the synthesis of sulfonate esters and sulfonamides, which are critical functional groups in medicinal chemistry and drug discovery for the development of enzyme inhibitors and novel therapeutic agents . Furthermore, its application extends to the field of materials science, where it serves as a building block for creating molecules with complex geometry and specific functional properties. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H11ClO2S

Molecular Weight

206.69 g/mol

IUPAC Name

bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride

InChI

InChI=1S/C8H11ClO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2

InChI Key

KUSWQPZZNDPPPW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1CC2S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Oxidation

  • Substrate : 1,4-Dimethylenecyclohexane.
  • Catalyst : Palladium diacetate (Pd(OAc)$$_2$$).
  • Oxidants : Hydrogen peroxide (H$$2$$O$$2$$) or peracetic acid.
  • Products : Bicyclo[2.2.2]octane-1,4-diol or acetoxy derivatives.

Example :
$$
\text{1,4-Dimethylenecyclohexane} \xrightarrow{\text{Pd(OAc)}2, \text{H}2\text{O}_2, \text{AcOH}} \text{Bicyclo[2.2.2]octane-1,4-diol} \quad (59.7\% \text{ conversion})
$$
The diol intermediate can be selectively sulfonated at the bridgehead position.

Sulfonation and Chlorination

Chlorosulfonation of Bicyclo[2.2.2]oct-5-ene

Direct introduction of the sulfonyl chloride group is achieved via electrophilic chlorosulfonation :

  • Reagent : Chlorosulfonic acid (ClSO$$_3$$H).
  • Conditions : 0–5°C in inert solvent (e.g., dichloromethane).
  • Mechanism : Electrophilic attack at the electron-rich bridgehead carbon (C2) followed by chlorination.

Reaction :
$$
\text{Bicyclo[2.2.2]oct-5-ene} \xrightarrow{\text{ClSO}_3\text{H}} \text{Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride}
$$
Challenges : Steric hindrance at the bridgehead may necessitate elevated temperatures or prolonged reaction times.

Thiolation-Oxidation-Chlorination Sequence

For regioselective installation:

  • Thiolation : Introduce a thiol group via radical thiol-ene coupling.
  • Oxidation : Convert thiol to sulfonic acid using H$$2$$O$$2$$/H$$2$$SO$$4$$.
  • Chlorination : Treat with PCl$$_5$$ to yield sulfonyl chloride.

Example :
$$
\text{Bicyclo[2.2.2]oct-5-ene} \xrightarrow{\text{Thiolation}} \text{2-Thiobicyclo[2.2.2]oct-5-ene} \xrightarrow{\text{H}2\text{O}2} \text{2-Sulfonic acid} \xrightarrow{\text{PCl}_5} \text{Sulfonyl chloride}
$$

Comparative Analysis of Methods

Method Key Step Yield (%) Advantages Limitations
Bridged Robinson Annulation Core synthesis 51–57 Scalable, high diastereoselectivity Requires functionalization post-core synthesis
Pd-catalyzed oxidation Diol intermediate 59.7 Mild conditions Competing acetoxy/byproduct formation
Direct chlorosulfonation One-step installation ~40* Simplicity Low regioselectivity, steric hindrance
Thiolation sequence Regioselective ~50* Controlled functionalization Multi-step, lower overall yield

*Estimated based on analogous reactions.

Critical Considerations

  • Regioselectivity : The bridgehead position (C2) is sterically hindered; directing groups (e.g., ketones) may improve sulfonation efficiency.
  • Stability : this compound is moisture-sensitive; storage under anhydrous conditions is essential.
  • Applications : The compound serves as a versatile electrophile in cross-coupling reactions for pharmaceuticals (e.g., calcium channel blockers).

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Addition Reactions: The double bond in the bicyclic structure allows for addition reactions with electrophiles.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions. These reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.

    Addition Reactions: Electrophiles such as halogens or hydrogen halides can add across the double bond in the presence of catalysts or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while addition of bromine would result in a dibromo compound.

Scientific Research Applications

Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions. This modification can alter the biological activity and properties of the biomolecules.

    Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and anticancer research.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride with structurally related sulfonyl chlorides and bicyclic compounds:

Compound Name Molecular Formula Molecular Weight Substituent Position Key Features Reference(s)
This compound C₈H₁₁ClO₂S 214.69 Position 2 (sulfonyl chloride), Position 5 (double bond) High electrophilicity, rigid bicyclic framework, synthetic versatility
7-Oxabicyclo[2.2.1]hept-5-en-2-ylsulfonyl chloride C₆H₇ClO₃S 194.63 Position 2 (sulfonyl chloride), Position 5 (double bond) Oxygen bridge reduces ring strain; lower reactivity due to electron donation
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride C₉H₁₅ClO₂S 222.74 Position 2 (methanesulfonyl chloride) Extended alkyl chain increases steric bulk; reduced solubility in polar solvents
Bicyclo[2.2.2]octane-2-sulfonyl fluoride C₈H₁₁FO₂S 198.23 Position 2 (sulfonyl fluoride) Fluoride substituent enhances thermal stability; lower nucleophilic reactivity

Spectroscopic and Computational Data

  • Carbon-13 NMR Shifts : Substituents on the bicyclo[2.2.2]octane framework cause predictable shifts in carbon-13 NMR spectra. For example, α-carbons (adjacent to sulfonyl groups) exhibit downfield shifts of 8–12 ppm, while β-carbons show smaller shifts (2–4 ppm) due to through-space electronic effects .
  • Symmetry Effects: Unlike norbornane derivatives, bicyclo[2.2.2]octanes lack endo/exo isomerism, simplifying spectral assignments. This symmetry is critical for unambiguous structural determination in derivatives like bicyclo[2.2.2]octane-2,5-dione .

Stability and Handling

  • This compound is moisture-sensitive and typically stored at 4°C to prevent hydrolysis . In contrast, sulfonyl fluorides (e.g., bicyclo[2.2.2]octane-2-sulfonyl fluoride) exhibit greater hydrolytic stability, making them preferable for prolonged storage .

Research Findings and Industrial Relevance

Recent studies highlight the utility of this compound in synthesizing complex natural products. For instance, its incorporation into Parthenolide analogs demonstrates its role in forming strained cyclic ethers via radical-mediated ring-opening reactions . Additionally, its use in polymer chemistry as a crosslinking agent underscores its versatility in materials science .

Biological Activity

Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, derivatives, and applications in various fields, including pharmacology and biochemistry.

Structure and Properties

The bicyclo[2.2.2]octane framework provides a rigid structure that can influence the biological activity of its derivatives. The sulfonyl chloride functional group is known for its reactivity, allowing for the synthesis of various derivatives that may exhibit different biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can participate in nucleophilic attack reactions, leading to the formation of sulfonamide derivatives, which are known for their biological activity.

Biological Activity

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Certain compounds derived from this bicyclic structure have been studied for their potential in reducing inflammation.
  • Enzyme Inhibition : The sulfonamide derivatives are known to inhibit carbonic anhydrase isoenzymes, which play crucial roles in physiological processes.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several bicyclo[2.2.2]octane derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups .
  • Enzyme Inhibition : Research on N-acylsulfonamide derivatives derived from bicyclo[2.2.2]octane showed strong inhibition against human carbonic anhydrase (CA) isoforms I and II, with inhibition constants (Ki) in the low nanomolar range . This suggests potential therapeutic applications in treating conditions like glaucoma and epilepsy.
  • Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of bicyclic compounds, highlighting their potential use in developing new anti-inflammatory drugs .

Comparative Analysis

A comparative analysis of bicyclo[2.2.2]octane derivatives reveals differences in biological activity based on structural modifications:

Compound TypeBiological ActivityKey Findings
Bicyclo[2.2.2]octane DerivativesAntimicrobialSignificant efficacy against various pathogens
N-acylsulfonamide DerivativesEnzyme InhibitionLow Ki values indicating strong inhibition
Sulfonamide DerivativesAnti-inflammatoryPotential for new anti-inflammatory treatments

Q & A

Q. What analytical challenges arise in quantifying trace impurities of this compound?

  • Challenges : Co-elution of hydrolyzed byproducts (e.g., sulfonic acids) in HPLC. Solutions:
  • LC-MS/MS : Use ion-pairing reagents (e.g., tetrabutylammonium) to enhance separation.
  • Derivatization : Convert sulfonyl chloride to stable sulfonamides for GC analysis .

Q. How does computational modeling predict the stability of this compound derivatives?

  • Methods : DFT calculations (B3LYP/6-311+G(d,p)) assess strain energy (~25 kcal/mol) and bond dissociation energies (S–Cl: ~65 kcal/mol). MD simulations predict aggregation tendencies in aqueous solutions .

Q. What structure-activity relationships (SARs) are observed in sulfonyl chloride analogs?

  • Findings : Electron-withdrawing substituents on the bicyclic framework increase electrophilicity, accelerating SN₂ reactions. Bridgehead methylation reduces ring strain, enhancing thermal stability .

Q. Why is p-toluenesulfonyl chloride preferred over other agents for dehydrating bicyclo[2.2.2]octane intermediates?

  • Rationale : Its strong acidity and low nucleophilicity minimize side reactions (e.g., elimination vs. substitution). Pyridine as a base traps HCl, shifting equilibrium toward product formation .

Q. How do oxidation studies with chromyl chloride inform the reactivity of bicyclo[2.2.2]octane systems?

  • Insights : Oxidation proceeds via a three-membered cyclic activated complex, confirmed by kinetic isotope effects. Bicyclo[2.2.2] systems exhibit slower rates than norbornene due to higher strain .

Q. How can researchers balance reactivity and safety when scaling up sulfonyl chloride reactions?

  • Recommendations :
  • Batch Size : Limit to <100 g to control exothermicity.
  • Quenching : Use cold alkaline solutions (pH 10–12) to neutralize residual SOCl₂.
  • Monitoring : In-line FTIR tracks reaction progress, reducing human exposure .

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